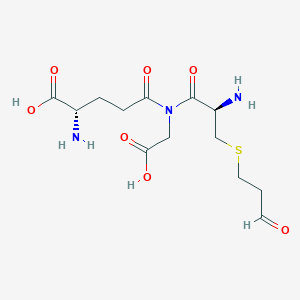
S-(2-Aldehydoethyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
S-(2-Aldehydoethyl)glutathione has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of S-(2-Aldehydoethyl)glutathione can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.
将来の方向性
There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of S-(2-Aldehydoethyl)glutathione in various diseases and to optimize its use in clinical settings.
合成法
S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of S-(2-Aldehydoethyl)glutathione and sodium borate as a byproduct. The purity and yield of S-(2-Aldehydoethyl)glutathione can be improved by using high-performance liquid chromatography (HPLC) purification.
科学的研究の応用
S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. S-(2-Aldehydoethyl)glutathione has also been found to have anti-inflammatory and anti-apoptotic effects.
特性
CAS番号 |
124521-13-7 |
|---|---|
製品名 |
S-(2-Aldehydoethyl)glutathione |
分子式 |
C13H21N3O7S |
分子量 |
363.39 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |
InChIキー |
YYSYEKODSCLPQB-IUCAKERBSA-N |
異性体SMILES |
C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |
SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
正規SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
その他のCAS番号 |
124521-13-7 |
同義語 |
glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




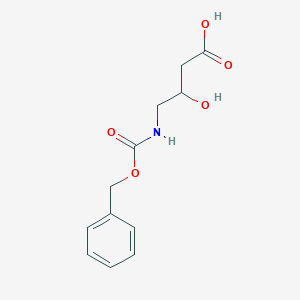

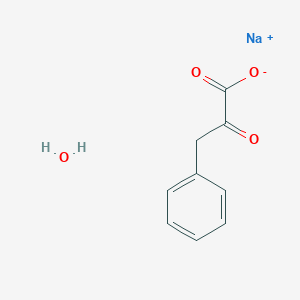

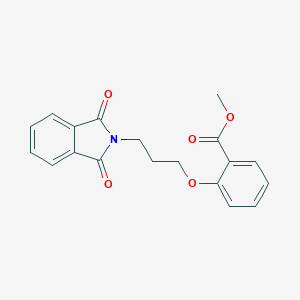
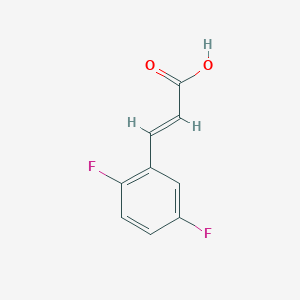

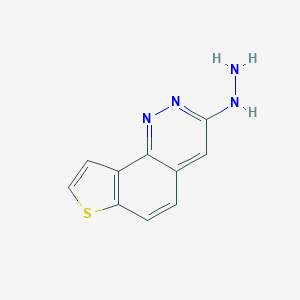
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
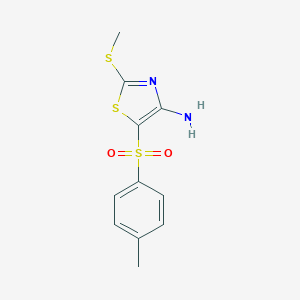

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)